8-Bromo-5,6-dihydro-benzo[f]quinoline 8-Bromo-5,6-dihydro-benzo[f]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13922064
InChI: InChI=1S/C13H10BrN/c14-10-4-5-11-9(8-10)3-6-13-12(11)2-1-7-15-13/h1-2,4-5,7-8H,3,6H2
SMILES:
Molecular Formula: C13H10BrN
Molecular Weight: 260.13 g/mol

8-Bromo-5,6-dihydro-benzo[f]quinoline

CAS No.:

Cat. No.: VC13922064

Molecular Formula: C13H10BrN

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-5,6-dihydro-benzo[f]quinoline -

Specification

Molecular Formula C13H10BrN
Molecular Weight 260.13 g/mol
IUPAC Name 8-bromo-5,6-dihydrobenzo[f]quinoline
Standard InChI InChI=1S/C13H10BrN/c14-10-4-5-11-9(8-10)3-6-13-12(11)2-1-7-15-13/h1-2,4-5,7-8H,3,6H2
Standard InChI Key WSNZTTIWEUZRFR-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC=N2)C3=C1C=C(C=C3)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

8-Bromo-5,6-dihydro-benzo[f]quinoline (C₁₃H₁₀BrN) features a bicyclic framework comprising a benzene ring fused to a partially hydrogenated pyridine ring. The bromine atom occupies the 8-position, while the 5,6-dihydro designation indicates saturation at the 5,6-bond of the quinoline system (Figure 1). This structural modification reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing reactivity for further functionalization .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀BrN
Molecular Weight260.13 g/mol
IUPAC Name8-bromo-5,6-dihydrobenzo[f]quinoline
CAS Registry NumberNot explicitly provided-
Parent Compound (Benzo[f]quinoline) Density1.1255 g/cm³ (estimate)

The canonical SMILES string (C1CC2=C(C=CC=N2)C3=C1C=C(C=C3)Br) encodes the bromine substitution pattern and dihydro saturation. X-ray crystallographic data remain unpublished, but comparative analysis with benzo[f]quinoline (melting point 89–91°C, boiling point 349°C) suggests that bromination and partial saturation likely increase molecular polarity and decrease volatility .

Spectroscopic Characterization

Though experimental spectral data for 8-bromo-5,6-dihydro-benzo[f]quinoline are scarce, its parent structure exhibits characteristic UV-Vis absorption bands at 270–310 nm attributable to π→π* transitions in the conjugated system . Bromine's heavy atom effect would be expected to enhance spin-orbit coupling, potentially making the compound amenable to phosphorescence studies. Nuclear magnetic resonance (NMR) predictions indicate diagnostic signals:

  • ¹H NMR: Aromatic protons downfield of δ 7.0 ppm, with upfield shifts for H5/H6 due to reduced ring current effects from partial saturation .

  • ¹³C NMR: Quaternary carbons adjacent to bromine at ~δ 130 ppm, consistent with C-Br coupling patterns observed in analogous brominated quinolines .

Synthesis and Derivatization

Synthetic Pathways

Route A: Bromination of Preformed Dihydroquinoline

  • Hydrogenation of benzo[f]quinoline over Pd/C catalyst to yield 5,6-dihydrobenzo[f]quinoline.

  • Electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under radical conditions .

Route B: Cyclocondensation of Brominated Precursors

  • Condensation of 2-bromoaniline with cyclohexenone derivatives via Friedländer synthesis.

  • Subsequent dehydrogenation-aromatization controlled to maintain 5,6-saturation .

Microwave-assisted synthesis, as demonstrated for related benzo[c]quinoline derivatives, could optimize reaction times and yields compared to traditional thermal methods .

Physicochemical and Pharmacological Properties

Solubility and Stability

Predicted LogP values (estimated via fragment-based methods) suggest moderate lipophilicity (LogP ≈ 3.2), favoring membrane permeability but potentially limiting aqueous solubility. The dihydro moiety may enhance conformational flexibility compared to planar quinolines, affecting protein binding interactions . Accelerated stability studies under ICH guidelines are needed to evaluate degradation pathways, though brominated heterocycles generally exhibit good thermal stability .

Biological Activity

While direct bioactivity data for 8-bromo-5,6-dihydro-benzo[f]quinoline are unavailable, structural analogs demonstrate promising pharmacological profiles:

Table 2: Bioactive Analog Comparison

CompoundActivityIC₅₀/EC₅₀Source
Benzo[c]quinoline cycloadduct 5aAnticancer (SR leukemia)17% lethality
N-Alkyl benzo[f]quinolinium saltsDNA intercalationNot quantified
8-Bromo-6-ethylquinoline derivativeEnzyme inhibition (hypothetical)-

Molecular docking studies hypothesize that the bromine atom could mediate halogen bonding with target proteins, while the dihydro region may accommodate steric demands in binding pockets .

Applications and Future Directions

Medicinal Chemistry

The compound's scaffold shows potential for:

  • Kinase Inhibitors: ATP-binding site targeting via planar aromatic interactions .

  • Antimicrobial Agents: Disruption of microbial topoisomerases through intercalation .

  • Diagnostic Probes: Bromine's radiopharmaceutical potential (e.g., ⁷⁶Br PET tracers).

Materials Science

  • Organic Semiconductors: Extended π-system with bromine-induced dipole moments for charge transport .

  • Metal-Organic Frameworks (MOFs): Nitrogen sites for coordinating metal nodes in porous materials .

Synthetic Challenges

Key unresolved issues include:

  • Regioselective functionalization avoiding dihydro ring aromatization.

  • Scalable purification methods for brominated dihydro derivatives.

  • Toxicological profiling to assess in vivo applicability .

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